5-Bromo-4-chlorothiophene-2-sulfonyl chloride
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Overview
Description
5-Bromo-4-chlorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HBrCl2O2S2 . It has a molecular weight of 295.99 . It is a solid substance and is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-chlorothiophene-2-sulfonyl chloride is 1S/C4HBrCl2O2S2/c5-2-1-3 (10-4 (2)6)11 (7,8)9/h1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-4-chlorothiophene-2-sulfonyl chloride is a solid substance . It has a molecular weight of 295.99 . The storage temperature for this compound is typically under -20°C in a dark place and under an inert atmosphere .Scientific Research Applications
Pharmaceuticals and Medicinal Chemistry
5-Bromo-4-chlorothiophene-2-sulfonyl chloride serves as a versatile intermediate for the synthesis of various pharmaceutical compounds. Researchers have explored its potential in developing drugs for treating specific diseases. For instance, it has been used in the preparation of Notch-1-sparing γ-secretase inhibitors, which hold promise in Alzheimer’s disease therapy .
Safety and Hazards
5-Bromo-4-chlorothiophene-2-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonate esters, and other derivatives .
Mode of Action
The mode of action of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride involves its reaction with nucleophilic targets. The sulfonyl chloride group is highly reactive due to the good leaving group (chloride), which can be displaced by a nucleophile . This allows the compound to form various derivatives, depending on the specific nucleophile it encounters .
Pharmacokinetics
The compound’s reactivity suggests that it could be rapidly metabolized in the body .
Result of Action
Given its reactivity, the compound could potentially induce a variety of effects, depending on the specific nucleophilic targets it encounters and the derivatives it forms .
properties
IUPAC Name |
5-bromo-4-chlorothiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2O2S2/c5-4-2(6)1-3(10-4)11(7,8)9/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTXTRFDSZKAKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chlorothiophene-2-sulfonyl chloride |
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